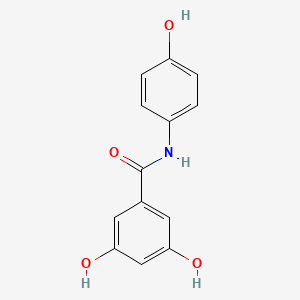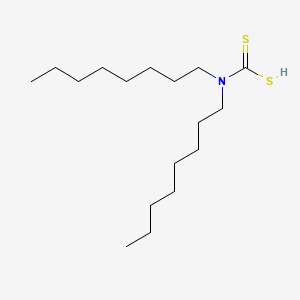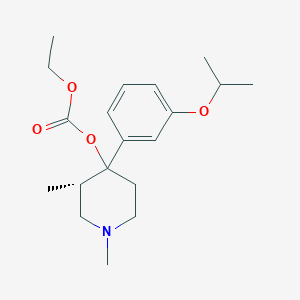
Hydroxyphenyl dihydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyphenyl dihydroxybenzamide, also known as benzamide, 3,5-dihydroxy-N-(4-hydroxyphenyl)-, is a compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . It is a non-ionic surfactant belonging to the phenol and amide group . This compound is known for its antioxidant and skin-protecting properties, making it valuable in various applications, particularly in personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyphenyl dihydroxybenzamide can be synthesized through the reaction of protocatechuic acid with appropriate amines . The reaction typically involves the use of solvents and catalysts to facilitate the formation of the amide bond. The process may include steps such as esterification, amidation, and purification to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous reactors, automated systems, and stringent quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Hydroxyphenyl dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted phenolic compounds .
Scientific Research Applications
Hydroxyphenyl dihydroxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hydroxyphenyl dihydroxybenzamide involves its ability to scavenge free radicals and inhibit oxidative reactions. The compound interacts with molecular targets such as reactive oxygen species (ROS) and enzymes involved in oxidative stress pathways. By neutralizing ROS, it helps protect cells and tissues from damage .
Comparison with Similar Compounds
Hydroxyphenyl dihydroxybenzamide can be compared with other phenolic antioxidants such as:
Properties
CAS No. |
926294-00-0 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
3,5-dihydroxy-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H11NO4/c15-10-3-1-9(2-4-10)14-13(18)8-5-11(16)7-12(17)6-8/h1-7,15-17H,(H,14,18) |
InChI Key |
JMFHJQBJQSFWGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)

![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)

![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)



![2,5-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146928.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B13146930.png)


